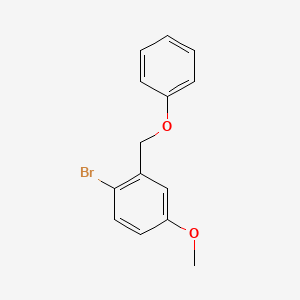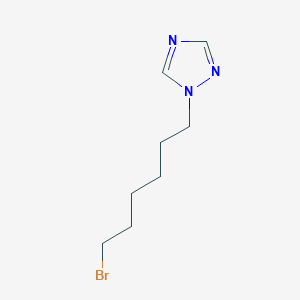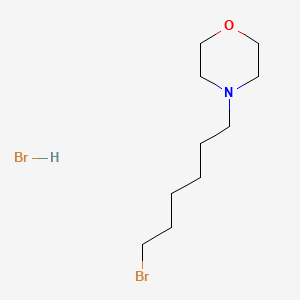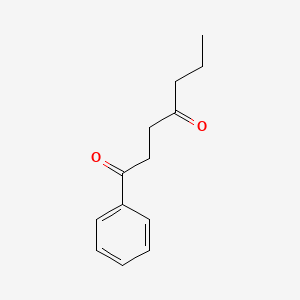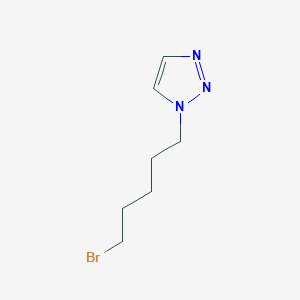
1-(5-Bromopentyl)-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopentyl)-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromopentyl group attached to the triazole ring, making it a versatile intermediate in organic synthesis and various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromopentyl)-1,2,3-triazole can be synthesized through a multi-step process involving the formation of the triazole ring followed by the introduction of the bromopentyl group. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction typically uses copper(I) catalysts to facilitate the cycloaddition of an azide and an alkyne to form the triazole ring. The bromopentyl group can then be introduced through nucleophilic substitution reactions using appropriate brominating agents .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial processes .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopentyl)-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states and functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-functionalized triazoles, while oxidation can produce triazole N-oxides .
Scientific Research Applications
1-(5-Bromopentyl)-1,2,3-triazole has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a building block for bioconjugation techniques.
Mechanism of Action
The mechanism of action of 1-(5-Bromopentyl)-1,2,3-triazole depends on its specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The triazole ring often acts as a bioisostere, mimicking the structure and function of other biologically active molecules. The bromopentyl group can enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
- 1-(4-Bromobutyl)-1,2,3-triazole
- 1-(6-Bromohexyl)-1,2,3-triazole
- 1-(5-Chloropentyl)-1,2,3-triazole
Comparison: 1-(5-Bromopentyl)-1,2,3-triazole is unique due to the specific length of its bromopentyl chain, which can influence its reactivity and interaction with biological targets. Compared to 1-(4-Bromobutyl)-1,2,3-triazole, the additional carbon in the bromopentyl group can enhance its flexibility and binding affinity. Similarly, the presence of bromine instead of chlorine in 1-(5-Chloropentyl)-1,2,3-triazole can affect its electronic properties and reactivity .
Properties
CAS No. |
2006277-55-8 |
|---|---|
Molecular Formula |
C7H12BrN3 |
Molecular Weight |
218.09 g/mol |
IUPAC Name |
1-(5-bromopentyl)triazole |
InChI |
InChI=1S/C7H12BrN3/c8-4-2-1-3-6-11-7-5-9-10-11/h5,7H,1-4,6H2 |
InChI Key |
DHUKRGBJABJXFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=N1)CCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






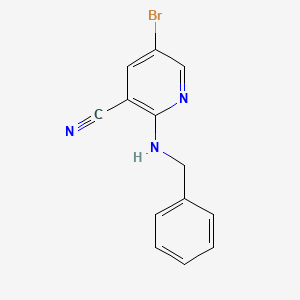
![2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926070.png)
